

Application Note: Identification of Novel cAMP Effectors Using 2-AHA-cAMP

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Compound of Interest

Compound Name: 2-AHA-cAMP

Cat. No.: B15556123

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Audience: Researchers, scientists, and drug development professionals.

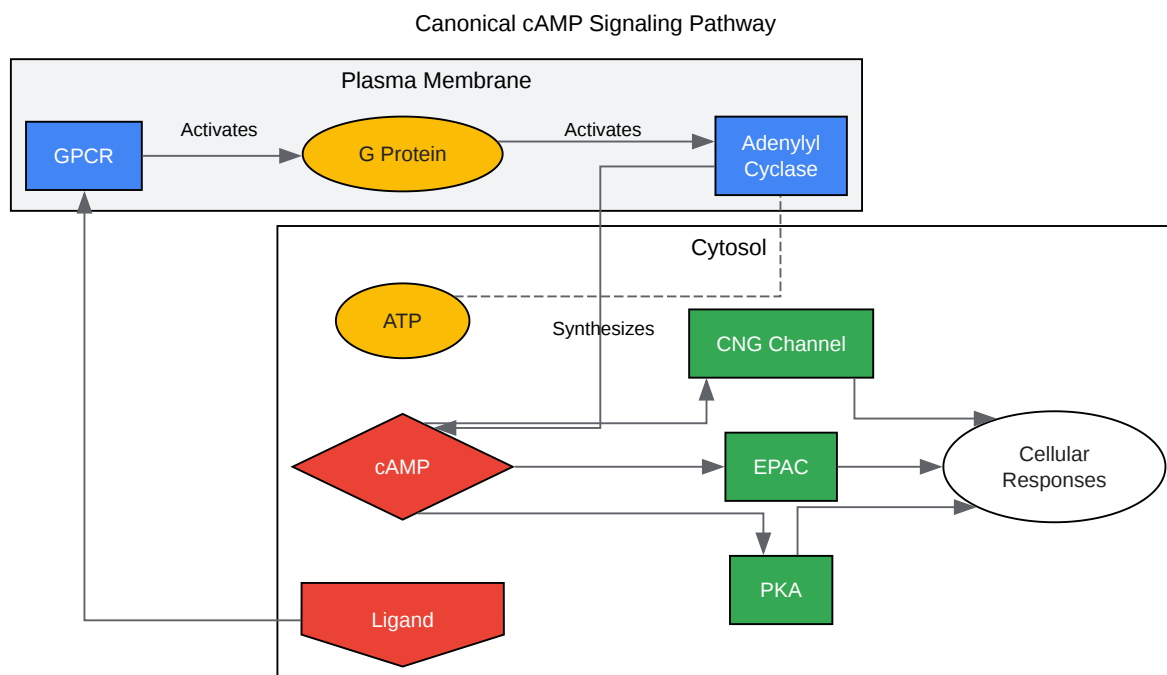
Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli.^{[1][2][3]} The binding of hormones and neurotransmitters to G protein-coupled receptors (GPCRs) often triggers the activation of adenylyl cyclase, which synthesizes cAMP from ATP.^{[4][2][3]} The cellular effects of cAMP are carried out by a diverse set of effector proteins. While protein kinase A (PKA) was long considered the primary effector, it is now known that cAMP also directly regulates other proteins, including Exchange Proteins Activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels.^{[2][5]} The identification of the complete repertoire of cAMP-binding proteins, or the "cAMP interactome," is crucial for a full understanding of its signaling pathways and for developing novel therapeutics.

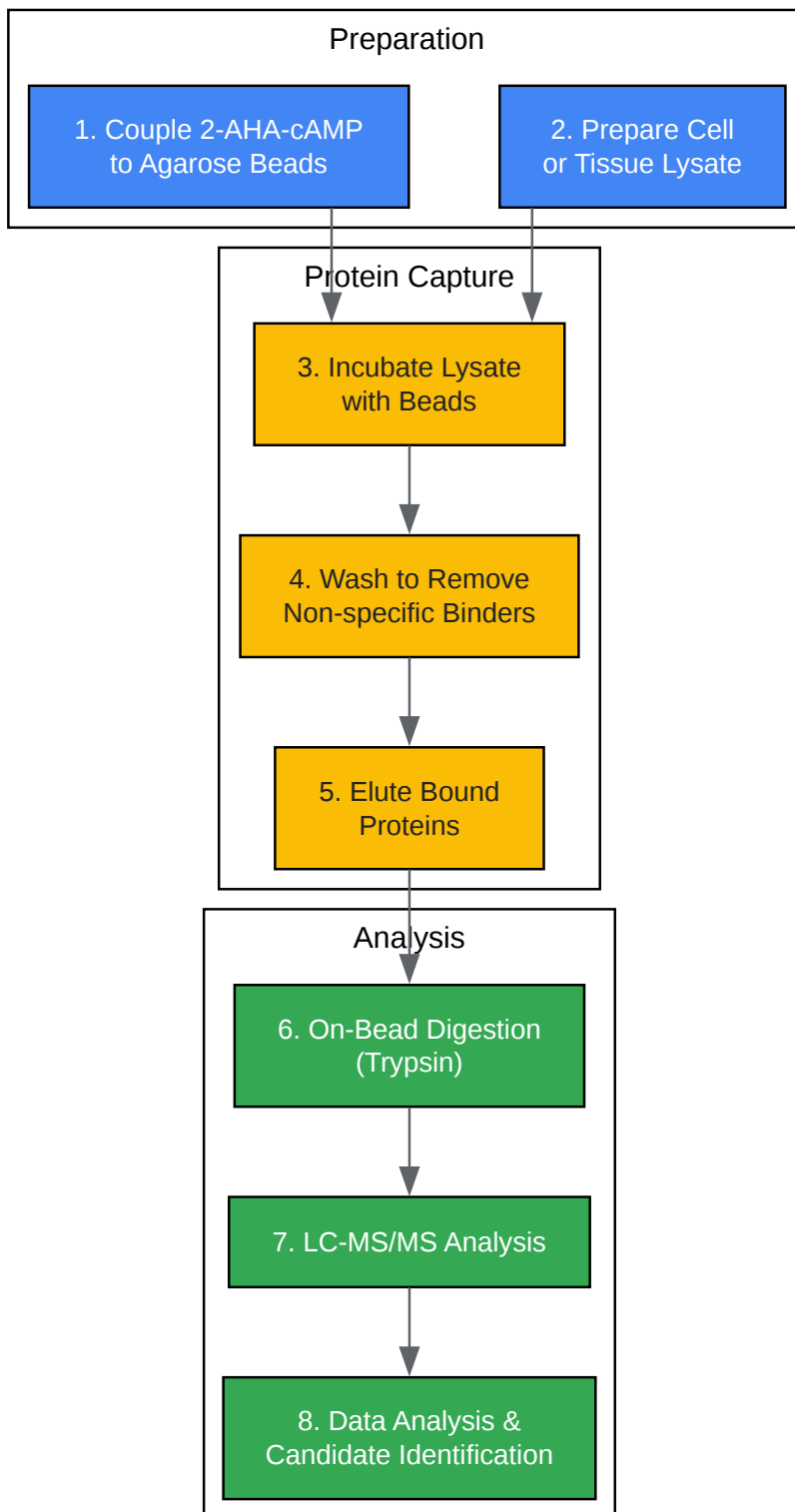
This application note details a chemical proteomics strategy to identify novel cAMP effectors using 2-(6-aminohexanoic acid)-amino-cAMP (**2-AHA-cAMP**), a cAMP analog functionalized with a linker arm.^{[6][7][8]} This probe can be immobilized on a solid support to create an affinity resin for the selective capture of cAMP-binding proteins from complex biological samples. The enriched proteins are subsequently identified and quantified using mass spectrometry (MS), providing a powerful workflow for discovering previously unknown cAMP effectors.

cAMP Signaling Pathway Overview

The canonical cAMP signaling cascade begins with the activation of a GPCR, leading to the production of cAMP, which then binds to and modulates the activity of its downstream effectors to elicit a cellular response.



Workflow for Identifying cAMP Effectors

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